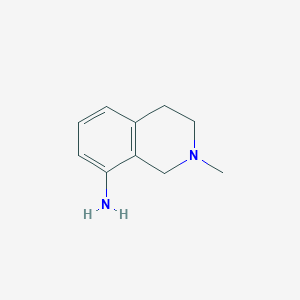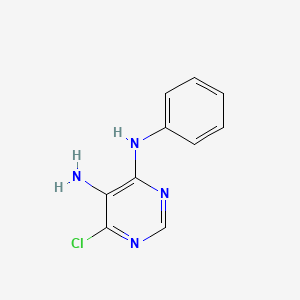
6-Chloro-N4-phenylpyrimidine-4,5-diamine
Vue d'ensemble
Description
6-Chloro-N4-phenylpyrimidine-4,5-diamine, commonly known as 6-CPD, is a chemical compound that belongs to the class of pyrimidine derivatives. It has been extensively studied for its potential use in medicinal chemistry and drug development.
Mécanisme D'action
The mechanism of action of 6-CPD involves the inhibition of protein kinases by binding to their ATP-binding sites. This leads to the disruption of downstream signaling pathways that regulate cell growth and survival. The inhibition of c-Met by 6-CPD has been shown to induce apoptosis and inhibit cell migration and invasion in cancer cells. The inhibition of Axl and Tyro3 has been shown to suppress inflammation and enhance immune response.
Effets Biochimiques Et Physiologiques
6-CPD has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis and inhibit cell growth and migration in cancer cells. It has also been shown to suppress inflammation and enhance immune response. In addition, 6-CPD has been shown to have a favorable pharmacokinetic profile with good oral bioavailability and low toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-CPD in lab experiments include its potent inhibitory activity against protein kinases, its favorable pharmacokinetic profile, and its low toxicity. However, the limitations of using 6-CPD include its high cost of synthesis and the need for further optimization of its chemical properties for drug development.
Orientations Futures
There are several future directions for the study of 6-CPD. These include:
1. Optimization of the chemical properties of 6-CPD for drug development, including its solubility, stability, and selectivity.
2. Investigation of the synergistic effects of 6-CPD with other anticancer drugs or immunomodulatory agents.
3. Development of 6-CPD derivatives with improved pharmacokinetic and pharmacodynamic properties.
4. Investigation of the role of 6-CPD in other signaling pathways and disease models.
5. Exploration of the potential use of 6-CPD in combination therapy for cancer and other diseases.
6. Development of new synthetic methods for the production of 6-CPD with improved yield and cost-effectiveness.
Conclusion:
In conclusion, 6-Chloro-N4-phenylpyrimidine-4,5-diamine is a promising compound that has been extensively studied for its potential use in medicinal chemistry and drug development. It exhibits potent inhibitory activity against several protein kinases and has a range of biochemical and physiological effects. However, further optimization of its chemical properties and investigation of its potential use in combination therapy are needed for its successful development as a therapeutic agent.
Applications De Recherche Scientifique
6-CPD has been extensively studied for its potential use in medicinal chemistry and drug development. It has been shown to exhibit potent inhibitory activity against several protein kinases, including c-Met, Axl, and Tyro3. These kinases are involved in various signaling pathways that regulate cell proliferation, survival, migration, and invasion. Therefore, 6-CPD has been investigated for its potential use in the treatment of cancer, inflammation, and other diseases.
Propriétés
IUPAC Name |
6-chloro-4-N-phenylpyrimidine-4,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-9-8(12)10(14-6-13-9)15-7-4-2-1-3-5-7/h1-6H,12H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIJOHFJMJTUHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=NC=N2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70499821 | |
| Record name | 6-Chloro-N~4~-phenylpyrimidine-4,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N4-phenylpyrimidine-4,5-diamine | |
CAS RN |
41259-65-8 | |
| Record name | 6-Chloro-N~4~-phenylpyrimidine-4,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



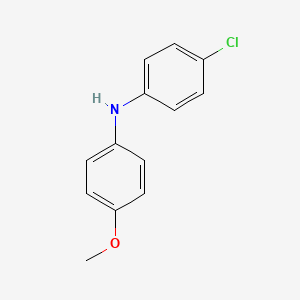
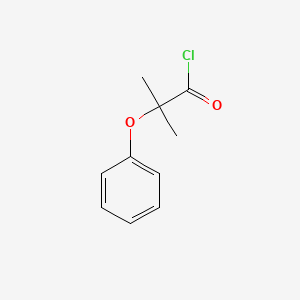
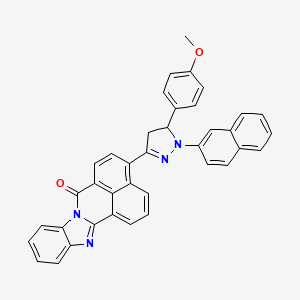
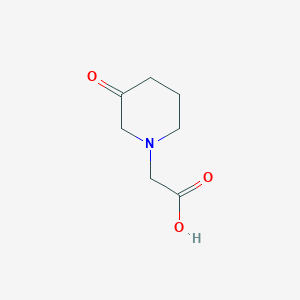
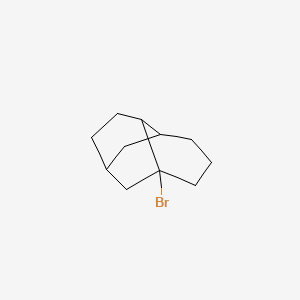
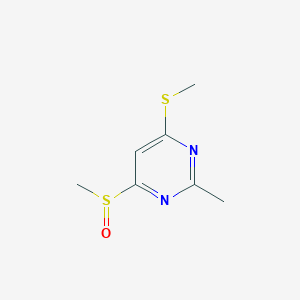
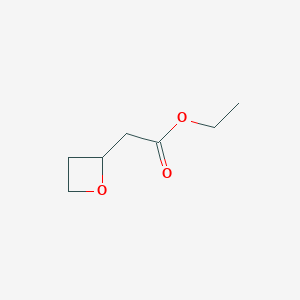
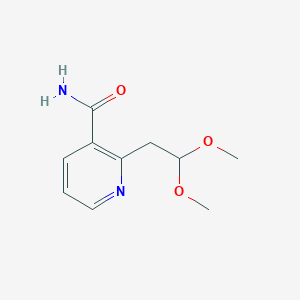
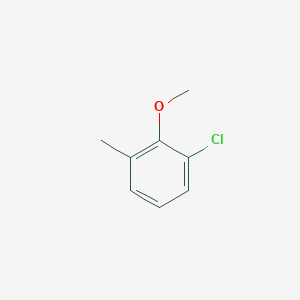
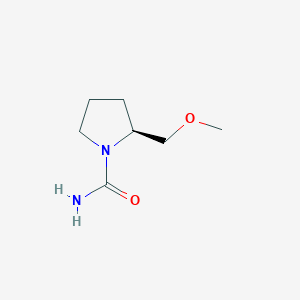
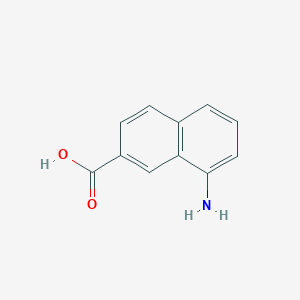
![2-(2,6-dimethoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B1626408.png)
![2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B1626410.png)
